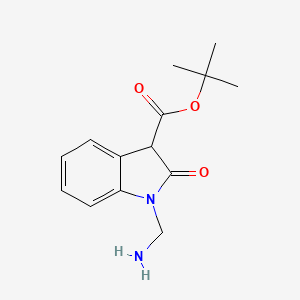
tert-butyl 1-(aminomethyl)-2-oxo-3H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-aminomethyl-1,3-dihydro-indol-2-one typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the indole ring system through various synthetic routes . One common method involves the reaction of an appropriate indole precursor with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production methods for 3-Boc-aminomethyl-1,3-dihydro-indol-2-one are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, more efficient mixing and heating systems, and continuous monitoring of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Boc-aminomethyl-1,3-dihydro-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The Boc-protected amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Applications De Recherche Scientifique
3-Boc-aminomethyl-1,3-dihydro-indol-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Boc-aminomethyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets . The indole ring system is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Another indole derivative with significant biological activities.
3-Indoleacetic acid: Known for its role in plant growth regulation.
Tryptophan: An essential amino acid with an indole ring system.
Uniqueness
3-Boc-aminomethyl-1,3-dihydro-indol-2-one is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under specific conditions . This makes it a valuable intermediate in the synthesis of more complex indole derivatives and enhances its utility in various scientific research applications .
Propriétés
Formule moléculaire |
C14H18N2O3 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
tert-butyl 1-(aminomethyl)-2-oxo-3H-indole-3-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)11-9-6-4-5-7-10(9)16(8-15)12(11)17/h4-7,11H,8,15H2,1-3H3 |
Clé InChI |
FPMBJKPWHKPNOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1C2=CC=CC=C2N(C1=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


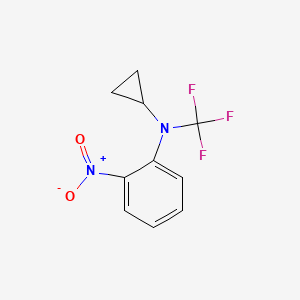
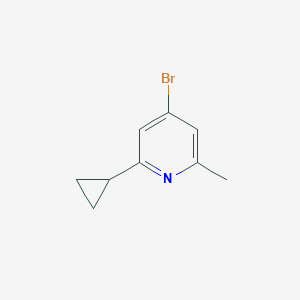
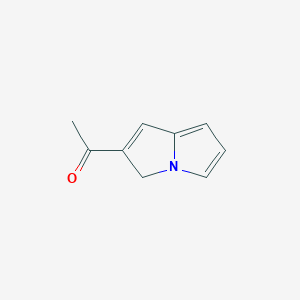
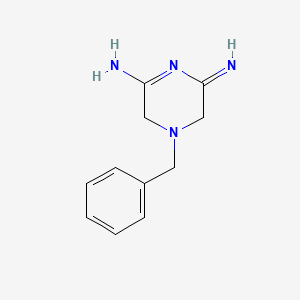
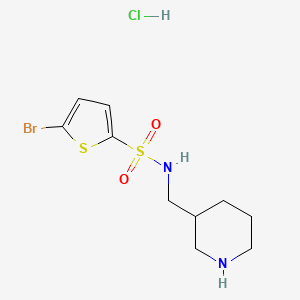
![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)
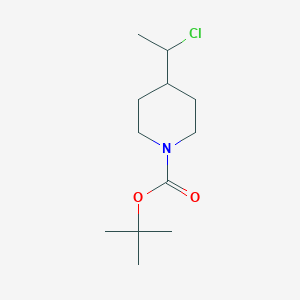
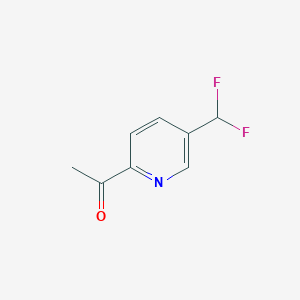
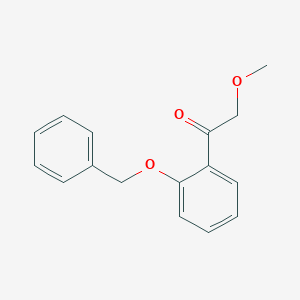
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
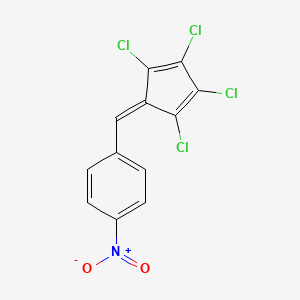
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
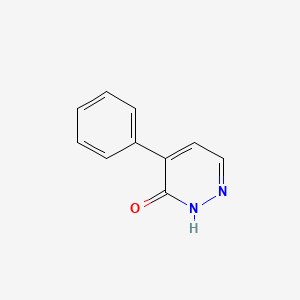
![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)
